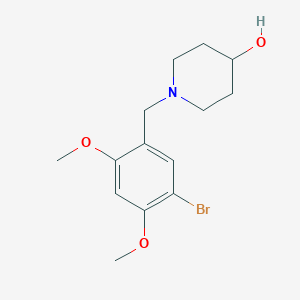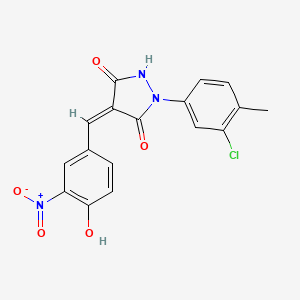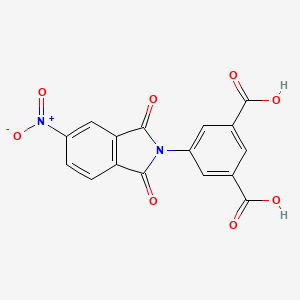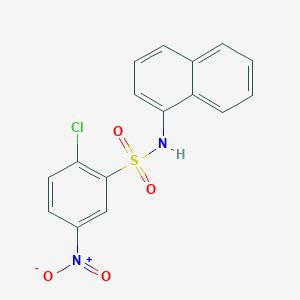
1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol is a chemical compound that has gained significant attention in scientific research due to its pharmacological properties. It is a potent and selective antagonist of the dopamine D3 receptor, making it a promising candidate for the treatment of various neurological disorders. In
作用機序
The mechanism of action of 1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol involves its selective antagonism of the dopamine D3 receptor. By blocking the activity of this receptor, 1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol can modulate dopamine signaling in the brain, leading to potential therapeutic benefits in various neurological disorders.
Biochemical and physiological effects:
1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol has been shown to have several biochemical and physiological effects. Studies have shown that it can modulate dopamine signaling in the brain, leading to potential therapeutic benefits in various neurological disorders. Additionally, it has been shown to have a high affinity for the dopamine D3 receptor, making it a promising candidate for the development of selective D3 receptor antagonists.
実験室実験の利点と制限
One of the advantages of 1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol is its high affinity for the dopamine D3 receptor, making it a promising candidate for the development of selective D3 receptor antagonists. Additionally, its potent and selective antagonism of the dopamine D3 receptor makes it a useful tool for studying the role of this receptor in various neurological disorders. One of the limitations of 1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol is its limited solubility in water, which can make it difficult to work with in some lab experiments.
将来の方向性
1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol has several potential future directions for scientific research. One direction is the development of selective D3 receptor antagonists for the treatment of various neurological disorders. Another direction is the study of the role of the dopamine D3 receptor in drug addiction and the potential use of 1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol as a therapeutic agent for drug addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol and its potential therapeutic applications in various neurological disorders.
合成法
The synthesis of 1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol involves a multi-step process. The first step involves the protection of the two phenolic hydroxyl groups of 2,4-dimethoxybenzyl alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) to yield 2,4-dimethoxybenzyl TBDMS ether. The second step involves the bromination of the protected alcohol with N-bromosuccinimide (NBS) to yield 5-bromo-2,4-dimethoxybenzyl TBDMS ether. The third step involves the deprotection of the TBDMS group with tetra-n-butylammonium fluoride (TBAF) to yield 5-bromo-2,4-dimethoxybenzyl alcohol. The final step involves the coupling of the alcohol with 4-piperidinol hydrochloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to yield 1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol.
科学的研究の応用
1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have a high affinity for the dopamine D3 receptor, which is implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and drug addiction. Studies have shown that 1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol can modulate dopamine signaling in the brain, leading to potential therapeutic benefits in these disorders.
特性
IUPAC Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-18-13-8-14(19-2)12(15)7-10(13)9-16-5-3-11(17)4-6-16/h7-8,11,17H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTYSXGVMSMMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCC(CC2)O)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(tert-butyl)acetamide]](/img/structure/B5228694.png)
![4-phenyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinol](/img/structure/B5228706.png)
![2-[benzoyl(ethyl)amino]benzoic acid](/img/structure/B5228712.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5228720.png)
![5-phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine hydrochloride](/img/structure/B5228727.png)

![4-(4-bromophenyl)-5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5228734.png)
![2,4-dichloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5228739.png)

![N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5228749.png)


![cyclohexyl {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B5228783.png)
